

Spectroscopic Analysis of 4-Ethyl-1,3-oxazolidin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Ethyl-1,3-oxazolidin-2-one**

Cat. No.: **B102768**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for the chiral auxiliary, **4-Ethyl-1,3-oxazolidin-2-one**. This compound is of significant interest in asymmetric synthesis, and a thorough understanding of its spectroscopic properties is crucial for its characterization and application in drug development and other chemical research. This document outlines the expected spectroscopic data based on its molecular structure, details the experimental protocols for acquiring such data, and presents a logical workflow for its analysis.

Molecular Structure and Properties

4-Ethyl-1,3-oxazolidin-2-one is a heterocyclic compound featuring a five-membered oxazolidinone ring substituted with an ethyl group at the fourth position. Its chemical structure and key properties are summarized below.

Property	Value
Molecular Formula	C ₅ H ₉ NO ₂
Molecular Weight	115.13 g/mol
CAS Number	98974-04-0 (for the (R)-enantiomer)
Appearance	Expected to be a solid or oil
Chirality	Chiral at the C4 position

Spectroscopic Data Analysis

Due to the limited availability of publicly accessible, complete raw spectroscopic data for **4-Ethyl-1,3-oxazolidin-2-one**, this section presents a detailed analysis of the expected spectroscopic features based on its structure and established principles of NMR, IR, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Spectroscopy

The proton NMR spectrum of **4-Ethyl-1,3-oxazolidin-2-one** is expected to show distinct signals for the protons of the ethyl group and the oxazolidinone ring. The anticipated chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz are detailed in the table below.

Proton Assignment	Expected Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
-CH ₃ (ethyl)	0.8 - 1.0	Triplet (t)	~7
-CH ₂ (ethyl)	1.5 - 1.7	Quartet (q)	~7
-CH (C4)	3.8 - 4.2	Multiplet (m)	-
-CH ₂ (C5)	4.1 - 4.5	Multiplet (m)	-
-NH	5.0 - 7.0 (broad)	Singlet (s)	-

¹³C NMR (Carbon-13 NMR) Spectroscopy

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Carbon Assignment	Expected Chemical Shift (δ , ppm)
-CH ₃ (ethyl)	10 - 15
-CH ₂ (ethyl)	20 - 30
-CH (C4)	55 - 65
-CH ₂ (C5)	65 - 75
C=O (C2)	155 - 165

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Functional Group	Expected Absorption Range (cm ⁻¹)	Vibration Mode
N-H	3200 - 3400 (broad)	Stretching
C-H (alkane)	2850 - 3000	Stretching
C=O (carbamate)	1720 - 1780	Stretching
C-O	1000 - 1300	Stretching
C-N	1000 - 1350	Stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Ion	Expected m/z Value	Description
[M] ⁺ •	115	Molecular Ion

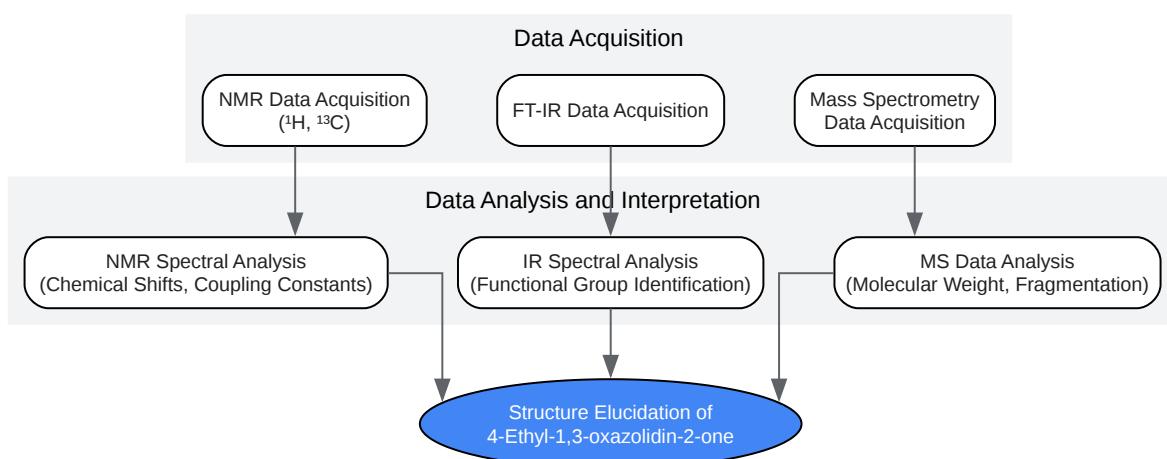
Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

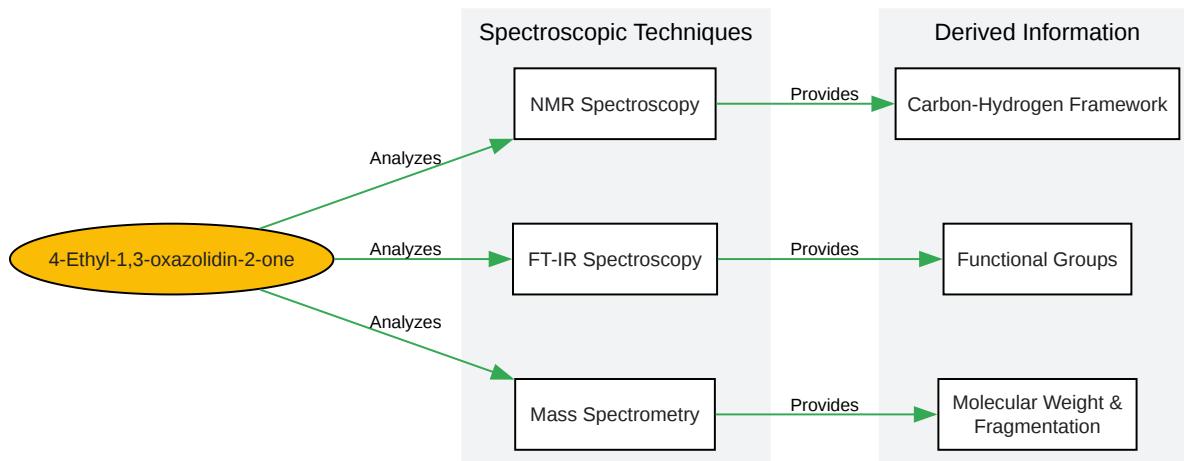
- Sample Preparation: Dissolve approximately 5-10 mg of **4-Ethyl-1,3-oxazolidin-2-one** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
- Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

Fourier-Transform Infrared (FT-IR) Spectroscopy


- Sample Preparation (KBr Pellet Method): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
- Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically using a direct infusion or a chromatographic separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
- Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Data Acquisition: Analyze the resulting ions using a mass analyzer to obtain the mass-to-charge (m/z) spectrum.


Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical workflow for spectroscopic data analysis and the relationship between the different spectroscopic techniques.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Data Analysis.

[Click to download full resolution via product page](#)

Caption: Relationship between Spectroscopic Techniques.

- To cite this document: BenchChem. [Spectroscopic Analysis of 4-Ethyl-1,3-oxazolidin-2-one: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b102768#4-ethyl-1-3-oxazolidin-2-one-spectroscopic-data-analysis\]](https://www.benchchem.com/product/b102768#4-ethyl-1-3-oxazolidin-2-one-spectroscopic-data-analysis)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com